![molecular formula C15H10O2S B10812322 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B10812322.png)
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one
Overview
Description
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one is a heterocyclic compound that features a benzothiophene core with a hydroxybenzylidene substituent. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one typically involves the condensation of 4-hydroxybenzaldehyde with benzo[b]thiophen-3-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Condensation Reactions
The compound’s core structure forms via Knoevenagel condensation between 4-hydroxybenzaldehyde and benzo[b]thiophen-3-one under basic conditions. This reaction exploits the enolizable ketone of benzo[b]thiophen-3-one and the aldehyde’s electrophilicity.
Key conditions :
Parameter | Value | Source |
---|---|---|
Solvent | Ethanol or DMF | |
Catalyst | Piperidine or K₂CO₃ | |
Temperature | 60–90°C |
This reaction is reversible under acidic conditions, enabling dynamic covalent chemistry applications.
Electrophilic Aromatic Substitution (EAS)
The phenolic hydroxyl group directs electrophiles to the para position of the benzylidene ring. Examples include:
-
Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the para position relative to -OH .
-
Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄ .
Mechanistic pathway :
-
Protonation of the hydroxyl group → activation of the aromatic ring.
-
Attack by electrophile (e.g., NO₂⁺) at the para position.
Nucleophilic Additions
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., thiols, amines):
-
Thiol addition : Reacts with cysteine residues in proteins, forming covalent adducts. This property underpins its role as a DHHC palmitoyltransferase inhibitor .
-
Amine addition : Forms Schiff base-like adducts with primary amines, as seen in hydrazone derivatives .
Example reaction with 2-bromopalmitate :
Coordination Chemistry
The phenolic -OH and carbonyl oxygen act as bidentate ligands for transition metals:
Metal Ion | Application | Source |
---|---|---|
Cu(II) | Catalyzes oxidative coupling | |
Fe(III) | Stabilizes radical intermediates |
Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes, confirmed by UV-Vis and ESR spectroscopy .
Redox Reactions
-
Oxidation : The phenolic -OH is oxidized to a quinone derivative under alkaline conditions with KMnO₄ or H₂O₂ .
-
Reduction : The α,β-unsaturated ketone is reduced to a saturated alcohol using NaBH₄ or catalytic hydrogenation .
Reduction example :
Photochemical Reactions
UV irradiation induces E/Z isomerization of the benzylidene double bond, altering biological activity. This property is exploited in photodynamic therapy research.
Derivatization for Biological Screening
The compound serves as a scaffold for synthesizing analogs with enhanced bioactivity:
Derivative Type | Reaction Partner | Biological Target | Source |
---|---|---|---|
Sulfonyl hydrazides | Aromatic sulfonyl chlorides | DHHC palmitoyltransferases | |
Acylated derivatives | Acetic anhydride | Anticancer targets |
Example modification :
Inhibition Mechanism in Enzymatic Systems
The compound inhibits DHHC palmitoyltransferases by:
-
Covalently modifying the active-site cysteine via Michael addition .
-
Competing with palmitoyl-CoA for binding, as shown in FRET-based assays (IC₅₀ = 4.7 μM) .
Kinetic data :
Parameter | Value | Source |
---|---|---|
IC₅₀ (ZDHHC2) | 4.7 μM | |
Selectivity ratio (vs ZDHHC3) | 10:1 |
Stability and Degradation
-
Hydrolysis : Degrades in aqueous acidic/basic conditions via retro-Knoevenagel reaction.
-
Thermal stability : Decomposes above 200°C, forming benzo[b]thiophene and 4-hydroxybenzaldehyde fragments.
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
Research indicates that 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one exhibits potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways associated with cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics, which is critical for cell division and survival .
Case Studies
- A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of benzo[b]thiophene compounds, including this compound, were effective against multiple cancer cell lines, including K562 leukemia cells. The compound's ability to inhibit tubulin polymerization was highlighted as a key factor in its cytotoxic effects .
- Another investigation focused on the compound's efficacy against breast cancer cells, revealing that it significantly reduced cell viability and induced apoptotic markers when tested in vitro .
Antimicrobial Activities
Broad-spectrum Efficacy
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Research Findings
- In a study assessing the antimicrobial potential of thiophene derivatives, it was found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential application in treating infections caused by resistant bacterial strains .
Therapeutic Applications
Potential in Treating Non-Cancerous Disorders
Beyond cancer treatment, this compound has been investigated for its potential therapeutic applications in non-cancerous conditions. Preliminary studies suggest that it may be beneficial in managing inflammatory diseases and other cellular proliferative disorders.
Clinical Implications
- The compound's anti-inflammatory properties have been explored in models of chronic inflammation. It was observed to reduce inflammatory markers significantly, indicating its potential use as an adjunct therapy in conditions like rheumatoid arthritis or inflammatory bowel disease .
- Additionally, the ability to modulate signaling pathways involved in cellular proliferation positions this compound as a candidate for further research into treatments for conditions such as fibrocystic breast disease and other benign growths .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The hydroxybenzylidene moiety is crucial for its binding affinity to specific proteins and receptors, influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-benzylidene)-benzo[b]thiophen-3-one
- 2-(4-Chloro-benzylidene)-benzo[b]thiophen-3-one
- 2-(4-Nitro-benzylidene)-benzo[b]thiophen-3-one
Uniqueness
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one is unique due to the presence of the hydroxy group, which enhances its hydrogen bonding capability and increases its solubility in aqueous environments. This functional group also contributes to its biological activity, making it a valuable compound for medicinal chemistry research.
Biological Activity
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one, a compound within the benzo[b]thiophene family, has garnered attention for its potential biological activities, particularly in cancer research and as an inhibitor of specific enzymatic pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzylidene moiety linked to a benzo[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the hydroxyl group enhances its reactivity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor of palmitoyltransferase enzymes, specifically those in the DHHC family, which are crucial for protein acylation processes.
1. Anticancer Mechanism
The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer), HL60 (leukemia), and LNCaP (prostate cancer) with IC50 values ranging from 0.20 to 2.58 μM .
2. Inhibition of Palmitoyltransferase Activity
The compound has been identified as a potent inhibitor of DHHC-mediated palmitoylation, which is essential for the proper localization and function of many signaling proteins. In vitro studies have shown that it inhibits the activity of multiple DHHC proteins, thereby disrupting their enzymatic function and affecting downstream signaling pathways .
Case Study 1: Anticancer Efficacy
In a study evaluating the compound's efficacy against a panel of 60 human cancer cell lines, it exhibited selective cytotoxicity with minimal effects on normal cells. The results indicated that the compound induced apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 0.49 | Apoptosis induction |
HL60 | 1.25 | ROS generation |
LNCaP | 2.58 | Caspase activation |
Case Study 2: Enzyme Inhibition
A detailed investigation into the inhibitory effects on DHHC proteins revealed that this compound effectively blocked palmitoylation in a dose-dependent manner. This inhibition was reversible, indicating potential for therapeutic applications where modulation of protein localization is required .
DHHC Protein | Inhibition Type | Reversibility |
---|---|---|
DHHC2 | Competitive | Reversible |
DHHC9 | Non-competitive | Reversible |
Properties
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYUBYSOQLBDOH-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.